molecular formula C20H22O5 B1248939 Chicanin CAS No. 78919-28-5

Chicanin

Cat. No.: B1248939
CAS No.: 78919-28-5
M. Wt: 342.4 g/mol
InChI Key: JPDORDSJPIKURD-OCBHBYCGSA-N
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Description

Chicanin is a lignan compound derived from the plant Schisandra chinensis. It is known for its significant biological activities, particularly its anti-inflammatory properties. The molecular formula of this compound is C20H22O5, and it has a molecular weight of 342.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chicanin can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra chinensis. The synthetic route typically involves the extraction of lignans from the plant, followed by purification and chemical modification to obtain this compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Schisandra chinensis using solvents such as ethanol or methanol. The extracted compounds are then subjected to chromatographic techniques to isolate this compound. The purified compound is further processed to ensure high purity and stability for commercial use .

Chemical Reactions Analysis

Types of Reactions

Chicanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its therapeutic properties.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other chemical groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their enhanced or modified biological activities.

Scientific Research Applications

Chicanin has a wide range of applications in scientific research, including:

Mechanism of Action

Chicanin exerts its effects primarily through the inhibition of the phosphorylation of p38 MAPK, ERK 1/2, and IκB-α. These pathways are involved in the inflammatory response, and by inhibiting these pathways, this compound reduces the production of inflammatory cytokines. This mechanism makes this compound a potent anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Chicanin include other lignans such as:

    Schisandrin: Another lignan from Schisandra chinensis with similar anti-inflammatory properties.

    Gomisin: A lignan with antioxidant and anti-cancer activities.

    Deoxyschizandrin: Known for its hepatoprotective effects.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple signaling pathways involved in inflammation. This multi-targeted approach enhances its therapeutic potential compared to other lignans .

Properties

IUPAC Name

4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDORDSJPIKURD-OCBHBYCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120689
Record name 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78919-28-5
Record name 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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